3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile
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Overview
Description
3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile is a chemical compound with the molecular formula C13H15FN4 and a molecular weight of 246.28 g/mol . This compound is of interest due to its unique structure, which includes a fluorophenyl group and a piperazine ring, making it a valuable molecule in various fields of scientific research.
Preparation Methods
The synthesis of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile typically involves the reaction of 4-(4-fluorophenyl)piperazine with an appropriate nitrile compound under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The fluorophenyl group and piperazine ring play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential as an inhibitor or modulator of specific biological processes .
Comparison with Similar Compounds
Similar compounds to 3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile include:
3-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid: This compound shares the fluorophenyl and piperazine moieties but differs in its overall structure and functional groups.
4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}aniline: Another similar compound with a fluorophenyl group and piperazine ring, but with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-3-iminopropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4/c14-11-1-3-12(4-2-11)17-7-9-18(10-8-17)13(16)5-6-15/h1-4,16H,5,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRCBHGQGICMJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=N)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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